6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with a 3,5-diaminophenyl group and two dimethylamino groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with 3,5-diaminophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The resulting intermediate is then reacted with dimethylamine to introduce the dimethylamino groups, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Diaminophenyl)-1-(2-methoxy-5-nitrobenzyl)-1H-indol-3-yl]acetic acid: A compound with similar structural features but different functional groups, used in the study of hepatitis C virus NS3 helicase inhibitors.
2,4-Diamino-6-phenyl-1,3,5-triazine-1-ium nitrate: Another triazine derivative with unique crystal structures and hydrogen bonding properties.
Uniqueness
6-(3,5-Diaminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
89445-06-7 |
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Molecular Formula |
C11H15N7 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-(3,5-diaminophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N7/c1-18(2)11-16-9(15-10(14)17-11)6-3-7(12)5-8(13)4-6/h3-5H,12-13H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
AYXFGDJONNAZCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
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